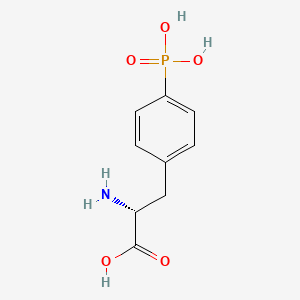

4-Phosphono-D-phenylalanine

CAS No.:

Cat. No.: VC4030125

Molecular Formula: C9H12NO5P

Molecular Weight: 245.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12NO5P |

|---|---|

| Molecular Weight | 245.17 g/mol |

| IUPAC Name | (2R)-2-amino-3-(4-phosphonophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1 |

| Standard InChI Key | DGIHNAYKZDFPPV-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C[C@H](C(=O)O)N)P(=O)(O)O |

| SMILES | C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O |

Introduction

Chemical Structure and Properties

4-Phosphono-D-phenylalanine (CHNOP, molecular weight: 259.20 g/mol) features a phenylalanine backbone with a phosphonomethyl (-CHPOH) substituent at the fourth carbon of the aromatic ring. The D-configuration distinguishes it from its L-enantiomer, influencing its interactions with biological systems . Key properties include:

-

Solubility: Enhanced aqueous solubility due to the polar phosphonate group.

-

Stability: Resistance to enzymatic hydrolysis, making it a stable mimetic of phosphorylated tyrosine .

Comparative Analysis of Structural Analogs

Synthesis and Scalable Production

Synthetic Routes

The synthesis of 4-Phosphono-D-phenylalanine typically involves:

-

Phosphonomethylation: Introduction of the phosphonate group via Arbuzov or Michaelis-Becker reactions .

-

Protection Strategies: Use of Fmoc (fluorenylmethyloxycarbonyl) groups to preserve optical purity during solid-phase peptide synthesis .

A scaled-up method reported by Meyer et al. (2011) achieves 70% yield using trimethylsilyl bromide (TMSBr) for deprotection under acidic conditions . Key steps include:

-

Diethyl phosphite addition to 4-iodo-D-phenylalanine.

-

Fluorination using Olah’s reagent (pyridinium poly-hydrogen fluoride) .

Industrial Optimization

-

Continuous Flow Reactors: Improve yield and reduce side reactions.

-

Purification Techniques: Reverse-phase HPLC ensures >95% purity for pharmaceutical applications .

Biological Activity and Mechanisms

Enzyme Inhibition

4-Phosphono-D-phenylalanine acts as a competitive inhibitor of zinc-dependent proteases:

-

Neutral Endopeptidase (NEP): Potentiates atrial natriuretic factor (ANF), reducing blood pressure in hypertensive models.

-

Protein Tyrosine Phosphatase 1B (PTP1B): Binds to the active site with K = 1.55 mM, modulating insulin signaling pathways .

Pharmacokinetics

-

Absorption: High bioavailability due to phosphonate hydrophilicity.

-

Metabolic Stability: Resists hydrolysis by phosphatases, enabling prolonged activity .

Applications in Research and Therapeutics

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS):

-

Fmoc-Protected Derivative: Enables incorporation into peptides with >90% yield .

-

Bioconjugation: Facilitates attachment to biomolecules for targeted drug delivery .

Drug Development

-

Anticancer Agents: Inhibits oncogenic signaling by mimicking phosphorylated tyrosine residues .

-

Antihypertensive Therapy: Enhances ANF activity, validated in animal models.

Case Studies

-

PTP1B Inhibition: Peptides containing 4-Phosphono-D-phenylalanine show 30-fold higher affinity than natural phosphotyrosine .

-

Neuroprotective Effects: Modulates neuropeptide activity in Parkinson’s disease models .

Comparative Efficacy and Future Directions

Advantages Over Analogs

| Parameter | 4-Phosphono-D-Phe | Phosphono-L-Phe | PDFM-Phe |

|---|---|---|---|

| Enzymatic Stability | High | Moderate | High |

| PTP1B Inhibition (K) | 1.55 mM | 2.1 mM | 61 μM |

| Synthetic Accessibility | Moderate | High | Low |

Research Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume